molecular formula C14H14N2O3S B2392480 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864937-60-0

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2392480
CAS No.: 864937-60-0
M. Wt: 290.34
InChI Key: GHNJJDMANATKEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an anti-inflammatory agent and has been evaluated for its ability to inhibit enzymes like cyclooxygenase (COX).

    Medicine: The compound is being investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials with specific properties, such as photoluminescence and conductivity.

Preparation Methods

The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4,6-dimethylbenzo[d]thiazole and 5,6-dihydro-1,4-dioxine-2-carboxylic acid.

    Coupling Reaction: The two starting materials are coupled using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs.

Chemical Reactions Analysis

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the biosynthesis of prostaglandins involved in inflammation and pain.

Comparison with Similar Compounds

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can be compared with other benzothiazole derivatives, such as:

    N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Known for its anti-inflammatory and analgesic activities.

    N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: Evaluated for their anti-inflammatory properties.

    2-(benzo[d]thiazol-2-yl)-6-methylphenol: Used in various industrial applications.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-8-5-9(2)12-11(6-8)20-14(15-12)16-13(17)10-7-18-3-4-19-10/h5-7H,3-4H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNJJDMANATKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=COCCO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.